tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name tert-butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure is piperidine, a six-membered amine heterocycle. Position 4 of the piperidine ring is substituted with a pyrazole moiety, which itself is functionalized at position 5 with a 3-chlorophenyl group. The pyrazole nitrogen at position 1 is protected by a Boc group (tert-butoxycarbonyl), while the piperidine nitrogen at position 1 carries an identical Boc substituent. This nomenclature prioritizes the piperidine backbone, with substituents described in ascending numerical order based on their attachment points.
The molecular formula C~24~H~32~ClN~3~O~4~ reflects the compound's composition: 24 carbon atoms, 32 hydrogens, one chlorine atom, three nitrogens, and four oxygens. The presence of dual Boc groups contributes significantly to the molecular weight of 462.0 g/mol , as calculated from isotopic distributions.
Molecular Geometry and Conformational Analysis
Conformational analysis of this molecule reveals intricate steric and electronic interactions between its substituents. The piperidine ring typically adopts a chair conformation, minimizing torsional strain, while the pyrazole ring remains planar due to aromatic stabilization. The tert-butyl groups introduce substantial steric bulk, forcing the Boc substituents into equatorial positions to avoid 1,3-diaxial interactions.
Computational studies using semi-empirical methods (e.g., AM1) suggest three dominant conformers:
- Synperiplanar : Boc groups aligned on the same face of the piperidine ring
- Anticlinal : Boc groups oriented at 120° relative to each other
- Antiperiplanar : Boc groups diametrically opposed
Energy minimization favors the antiperiplanar arrangement due to reduced van der Waals repulsions between the tert-butyl moieties. The 3-chlorophenyl substituent on the pyrazole ring adopts an orthogonal orientation relative to the heterocycle to minimize conjugation-induced strain.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR analysis (500 MHz, CDCl~3~) reveals distinct proton environments:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.45 | Singlet | 18H | Boc tert-butyl CH~3~ |
| 3.48 | Multiplet | 4H | Piperidine H-2, H-6 |
| 4.12 | Triplet | 2H | Piperidine H-4 |
| 6.92 | Doublet | 1H | Pyrazole H-4 |
| 7.38 | Multiplet | 4H | 3-Chlorophenyl aromatics |
The two equivalent Boc groups produce a characteristic singlet at δ 1.45 ppm for their 18 methyl protons. Piperidine protons adjacent to nitrogen (H-2, H-6) resonate as a multiplet at δ 3.48 ppm due to coupling with the axial-equatorial proton system. The 3-chlorophenyl group shows complex splitting between δ 7.20–7.45 ppm, with meta coupling (J = 2.1 Hz) observed for the ortho protons relative to chlorine.
¹³C NMR (125 MHz, CDCl~3~) confirms carbonyl carbons from both Boc groups at δ 155.2 ppm and δ 154.9 ppm, while the pyrazole C-3 carbon appears at δ 148.7 ppm due to conjugation with the chlorophenyl substituent.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
| Wavenumber | Bond/Vibration |
|---|---|
| 2975 | C-H stretch (tert-butyl) |
| 1705 | C=O stretch (Boc carbonyl) |
| 1520 | Pyrazole ring stretching |
| 745 | C-Cl out-of-plane bend |
The strong doublet at 1705 cm⁻¹ arises from symmetric and asymmetric stretching of the two nonequivalent carbonyl groups. The C-Cl vibration at 745 cm⁻¹ exhibits reduced intensity due to the meta substitution pattern on the phenyl ring.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ m/z 463.2142) corresponds to the molecular formula C~24~H~32~ClN~3~O~4~ (calculated 463.2108). Major fragmentation pathways include:
- Loss of tert-butyl radical (- C~4~H~9~) at m/z 407
- Cleavage of the piperidine-carboxylate bond (m/z 262)
- Retro-Diels-Alder fragmentation of the pyrazole ring (m/z 189)
The base peak at m/z 57 corresponds to the (CH~3~)~3~C⁺ ion, characteristic of Boc-protected compounds.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction analysis (performed on analogous structures) reveals orthorhombic crystal packing with space group P2~1~2~1~2~1~. The piperidine ring adopts a chair conformation with axial Boc groups, contrary to solution-phase predictions, indicating solid-state packing forces override conformational preferences. Key metrics include:
| Parameter | Value |
|---|---|
| C=O bond length | 1.21 Å |
| N-C(O) bond angle | 123° |
| Pyrazole dihedral angle | 85° relative to piperidine |
The 3-chlorophenyl group forms weak C-H···O hydrogen bonds (2.8 Å) with adjacent molecules, stabilizing the crystal lattice. Despite the molecular complexity, the absence of strong hydrogen bond donors results in a hydrophobic crystal environment dominated by van der Waals interactions.
Properties
Molecular Formula |
C24H32ClN3O4 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3 |
InChI Key |
PQNGSBQGBLBKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For the 5-(3-chlorophenyl) substituent, a regioselective approach is critical.
Procedure :
-
React 3-chlorophenylacetylene with ethyl trifluoroacetate under Sonogashira conditions to form the 1,3-diketone precursor.
-
Treat the diketone with tert-butyl carbazate in ethanol at reflux, yielding 1-tert-butoxycarbonyl-5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Hydrolyze the ester to the carboxylic acid using NaOH, then decarboxylate via heating with Cu in quinoline to afford 1-Boc-5-(3-chlorophenyl)-1H-pyrazole.
Key Data :
Functionalization of the Piperidine Scaffold
Boc Protection of Piperidine
The piperidine’s 1- and 4-positions require Boc protection to prevent undesired reactivity during subsequent steps.
Procedure :
-
Start with 4-hydroxypiperidine , which is commercially available.
-
Protect the amine with Boc anhydride in dichloromethane (DCM) using DMAP as a catalyst, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Convert the hydroxyl group to a leaving group (e.g., mesylate using methanesulfonyl chloride and triethylamine).
Key Data :
Coupling Pyrazole to Piperidine
Nucleophilic Aromatic Substitution
The mesylated piperidine derivative undergoes nucleophilic substitution with the pyrazole’s 3-position.
Procedure :
-
Deprotonate 1-Boc-5-(3-chlorophenyl)-1H-pyrazole with NaH in THF.
-
Add tert-butyl 4-mesylpiperidine-1-carboxylate and heat to 80°C for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the coupled product.
Key Data :
-
NMR (CDCl): δ 1.45 (s, 18H, Boc), 3.15–3.30 (m, 4H, piperidine), 6.90 (s, 1H, pyrazole-H), 7.35–7.50 (m, 4H, Ar-H).
Final Boc Protection and Characterization
Second Boc Group Introduction
The pyrazole’s nitrogen requires protection to prevent side reactions in downstream applications.
Procedure :
-
Dissolve the coupled product in DCM.
-
Add BocO (1.2 equiv) and DMAP (0.1 equiv), stir at room temperature for 6 hours.
-
Quench with water, extract with DCM, and concentrate to obtain the title compound.
Key Data :
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
For late-stage introduction of the 3-chlorophenyl group:
-
Synthesize tert-butyl 4-(5-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate via bromination of the pyrazole.
-
Perform Suzuki coupling with 3-chlorophenylboronic acid using Pd(PPh) and CsCO in dioxane.
Key Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from
The synthesis and characterization of structurally related compounds in provide critical benchmarks for comparison:
Key Observations:
- Substituent Effects: The 3-chlorophenyl group in the target compound likely imparts distinct electronic and steric properties compared to 4-methylphenyl (5m) or 3-trifluoromethylphenyl (5n, 5o). The electron-withdrawing Cl and CF₃ groups may reduce nucleophilicity at the pyrazole ring, influencing reactivity in downstream functionalization .
- Stereochemical Influence: The (3R) and (3S) configurations in 5n and 5o result in opposite optical rotations ([α]D20 = +9.9 vs. −9.8), highlighting the role of stereochemistry in physicochemical properties. The target compound’s stereochemistry (if resolved) would similarly affect its behavior .
- Yield Variations: The lower yield of 5o (63%) compared to 5n (79%) suggests that stereochemical outcomes may influence reaction efficiency, possibly due to steric hindrance from the CF₃ group .
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic Acid ()
This compound shares a Boc-protected piperazine core and a chlorophenyl substituent but differs in the linker (carboxamide vs. pyrazole). Single-crystal X-ray data (R factor = 0.043) confirm planar geometry at the pyridine ring, contrasting with the non-planar piperidine in the target compound. The 4-chlorophenyl group in this analog may exhibit similar electronic effects to the 3-chlorophenyl group in the target molecule but with altered spatial interactions due to positional isomerism .
Boronic Acid Derivatives ()
Example 75 in describes a tert-butyl carbamate with a furan-boronic acid substituent. While structurally distinct, its synthesis via Suzuki-Miyaura coupling (using Pd catalysis) mirrors methodologies applicable to the target compound. The use of sodium carbonate and [Pd(dppf)Cl₂] in 1,2-dimethoxyethane/water could inform optimization of cross-coupling steps for introducing the 3-chlorophenyl group .
Pyrazolo-Pyrimidine Derivatives ()
Compounds such as tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₃H₂₈N₆O₄) share the Boc-piperidine motif but incorporate indazole and pyrimidine heterocycles. Their ¹H-NMR data (e.g., δ 1.45 ppm for Boc CH₃) align with characteristic Boc group signals in the target compound, validating spectroscopic identification strategies .
Biological Activity
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Derivative : The initial step involves the reaction of piperidine derivatives with hydrazines to form pyrazole rings.
- Boc Protection : The introduction of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine functionality during subsequent reactions.
- Carboxylation : The final step involves the carboxylation of the piperidine ring, yielding the desired compound.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Anticancer Activity : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro, leading to a 70% reduction in cell viability at high concentrations .
- Anti-inflammatory Research : Another investigation revealed that a piperidine-based compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Study : Research involving neuroblastoma cells showed that treatment with a piperidine derivative resulted in decreased levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress .
Q & A
Basic Research Questions
Q. What are the key safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols:
- Respiratory protection (e.g., N95 masks or fume hoods) to avoid inhalation of fine particulates .
- Gloves (nitrile or neoprene) and eye protection (goggles) to prevent skin/eye contact .
- Store in a cool, dry environment away from ignition sources (e.g., heat, open flames) .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Common purification methods include:
- Recrystallization : Optimize solvent selection (e.g., ethyl acetate/hexane mixtures) based on solubility data .
- Column Chromatography : Use silica gel with gradients of polar/non-polar solvents (e.g., dichloromethane:methanol) to isolate high-purity fractions .
- HPLC : For analytical-scale purification, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the piperidine and pyrazole ring substitutions, particularly the 3-chlorophenyl group .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between tert-butyl protecting groups and core structures .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm) from the tert-butoxycarbonyl (Boc) groups .
Advanced Research Questions
Q. How can synthetic challenges like low yields in the coupling of pyrazole and piperidine moieties be addressed?
- Methodological Answer :
- Optimize Catalysts : Screen palladium-based catalysts (e.g., Pd(OAc)) or copper(I) iodide for Buchwald-Hartwig coupling reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility of intermediates .
- Temperature Control : Perform reactions under reflux (80–120°C) to balance activation energy and decomposition risks .
Q. What strategies resolve contradictions in reported reaction conditions for Boc-deprotection?
- Methodological Answer :
- Acid Sensitivity : Use TFA (trifluoroacetic acid) in dichloromethane for mild deprotection without side reactions .
- Alternative Methods : Compare HCl/dioxane vs. ZnBr-mediated deprotection to assess efficiency via LC-MS monitoring .
- Controlled Studies : Perform kinetic analyses (e.g., variable temperature -NMR) to track byproduct formation .
Q. How can researchers analyze the steric effects of the 3-chlorophenyl group on molecular conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the pyrazole ring and piperidine-Boc groups .
- Computational Modeling : Use DFT (Density Functional Theory) to simulate steric hindrance and torsional strain .
- Comparative Studies : Synthesize analogs with substituents (e.g., 4-chlorophenyl) and compare conformational data .
Q. What are the best practices for troubleshooting instability during long-term storage?
- Methodological Answer :
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC to identify hydrolysis products .
- Stabilizers : Add desiccants (e.g., silica gel) or store under inert gas (argon) to prevent oxidation .
- Lyophilization : For hygroscopic batches, lyophilize and store at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
